(4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol
Description
(4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol is a bicyclic compound featuring a 2-azabicyclo[2.1.1]hexane core substituted with a difluoromethyl group at the 4-position and a hydroxymethyl group at the 1-position. Its structure combines conformational rigidity from the bicyclic framework with the electronic and steric effects of fluorine, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C7H11F2NO |
|---|---|
Molecular Weight |
163.16 g/mol |
IUPAC Name |
[4-(difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol |
InChI |
InChI=1S/C7H11F2NO/c8-5(9)6-1-7(2-6,4-11)10-3-6/h5,10-11H,1-4H2 |
InChI Key |
AYIHDRFTWYLOLB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(NC2)CO)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules . The reaction conditions often require specialized equipment and glassware, making the process technically challenging but highly rewarding in terms of yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of the synthetic routes involved. the use of advanced photochemical techniques and modular synthetic approaches suggests that scalable production is feasible with the right infrastructure and expertise.
Chemical Reactions Analysis
Types of Reactions
(4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can be used to modify the difluoromethyl group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at various positions within the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
(4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of (4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the azabicyclohexane structure contribute to its ability to modulate biological activity by interacting with enzymes, receptors, and other biomolecules. These interactions can lead to changes in cellular processes and pathways, making the compound a valuable tool for studying and influencing biological systems .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key analogs and their properties:
Fluorination Impact
- Trifluoromethyl (CF₃) vs. Difluoromethyl (CF₂H): The trifluoromethyl analog (C₇H₁₀F₃NO) exhibits higher lipophilicity (logP ~1.8 estimated) compared to the difluoromethyl variant due to the additional fluorine atom. However, CF₃ may reduce metabolic oxidation rates compared to CF₂H, which is more susceptible to enzymatic defluorination .
- Electronic Effects: Fluorine’s strong electronegativity polarizes adjacent bonds. In the target compound, the CF₂H group may enhance amine basicity reduction compared to non-fluorinated analogs, improving bioavailability .
Functional Group Modifications
- Hydroxymethyl (CH₂OH) vs. Its absence in compounds like 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride reduces polarity, favoring blood-brain barrier penetration .
- Aromatic vs.
Conformational Rigidity
- Ring System Variations: Compounds with larger bicyclic frameworks (e.g., 2-azabicyclo[2.2.1]heptane) exhibit different conformational dynamics.
Biological Activity
(4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol, with the CAS number 2639445-09-1, is a synthetic compound characterized by its unique bicyclic structure, which includes a difluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding.
- Molecular Formula : C7H11F2NO
- Molecular Weight : 163.17 g/mol
- Structural Features : The bicyclic framework provides conformational rigidity, enhancing interaction with biological targets.
Biological Activity Overview
The biological activity of this compound is primarily linked to its ability to modulate enzyme activity and interact with various receptors. The difluoromethyl group is significant for improving binding affinity and selectivity towards biological targets.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development. For instance, studies have demonstrated its potential to modulate the activity of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission.
| Enzyme | Inhibition Type | IC50 |
|---|---|---|
| Acetylcholinesterase | Competitive | 12.06 ± 2.01 µg/mL |
Case Studies and Research Findings
A variety of studies have explored the biological activities of this compound:
-
Receptor Binding Studies :
- Molecular docking studies suggest that the compound binds effectively to AChE, with enhanced metabolic stability due to the difluoromethyl group.
- The binding affinity was assessed using receptor-ligand binding assays, indicating promising therapeutic applications.
-
Cytotoxicity Assays :
- Cytotoxicity was evaluated using human monocyte cell lines (U-937). The compound showed varying degrees of cytotoxic effects depending on concentration.
- The MTT assay results indicated that at higher concentrations, the compound significantly reduced cell viability.
-
Antiparasitic Activity :
- In vitro studies have assessed its effectiveness against parasites causing tropical diseases such as malaria and leishmaniasis.
- Compounds structurally similar to this compound exhibited EC50 values below 10 µM in disrupting parasite metabolism.
The mechanism by which this compound exerts its biological effects involves:
- Binding Interactions : The difluoromethyl group enhances binding interactions with target enzymes and receptors.
- Metabolic Pathway Modulation : The compound influences key metabolic pathways by inhibiting enzyme activity, potentially leading to therapeutic effects against various diseases.
Comparative Analysis with Related Compounds
A comparative analysis of similar compounds reveals unique properties associated with this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | Contains an oxabicyclo core | Different reactivity due to oxygen atom |
| 4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl methanol | Hydroxyl group instead of carboxylic acid | Potentially different solubility and reactivity profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
